![molecular formula C14H9F6IO3S B1434928 Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate CAS No. 905718-46-9](/img/structure/B1434928.png)
Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate
Descripción general
Descripción
Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate is an organoiodine compound with the molecular formula C14H9F6IO3S. It is known for its high reactivity and is commonly used as an oxidizing agent in various chemical reactions. This compound is particularly notable for its ability to introduce trifluoromethyl groups into organic molecules, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate can be synthesized through the reaction of iodobenzene with trifluoromethylphenylboronic acid in the presence of a suitable oxidizing agent such as m-chloroperbenzoic acid. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate primarily undergoes oxidation and substitution reactions
Common Reagents and Conditions
Oxidation Reactions: Commonly used with oxidizing agents like m-chloroperbenzoic acid.
Substitution Reactions: Often involves nucleophiles such as amines or alcohols under mild conditions.
Major Products
The major products formed from reactions involving this compound typically include trifluoromethylated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those that require trifluoromethyl groups for enhanced biological activity.
Industry: Applied in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate exerts its effects involves the transfer of the trifluoromethyl group to the substrate. This process typically occurs through a single-electron transfer mechanism, where the iodonium compound acts as an oxidizing agent. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparación Con Compuestos Similares
Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate is unique due to its high reactivity and ability to introduce trifluoromethyl groups. Similar compounds include:
- Diphenyliodonium triflate
- Diphenyliodonium chloride
- Diphenyliodonium hexafluorophosphate
These compounds share similar reactivity patterns but differ in their specific applications and the nature of the substituents attached to the iodonium center.
Propiedades
IUPAC Name |
phenyl-[3-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3I.CHF3O3S/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSLDNUSYGVAIB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC(=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905718-46-9 | |
| Record name | Iodonium, phenyl[3-(trifluoromethyl)phenyl]-, 1,1,1-trifluoromethanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905718-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl[3-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


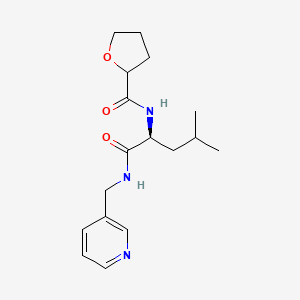
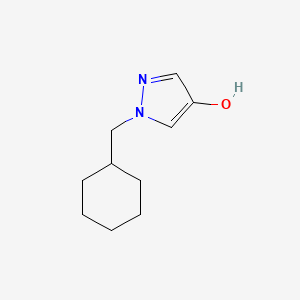
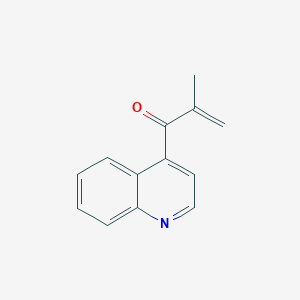
![N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride](/img/structure/B1434849.png)
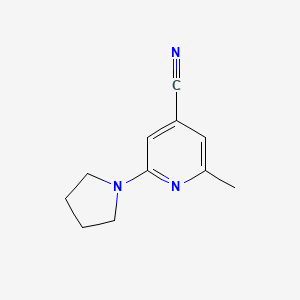
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1434853.png)
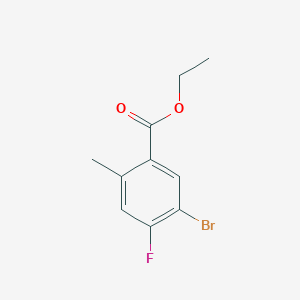
![Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1434855.png)



![4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1434864.png)

![3-Ethoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1434866.png)
